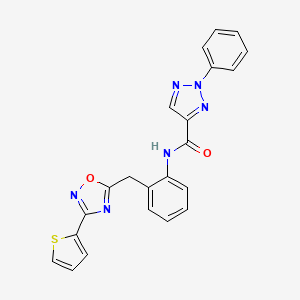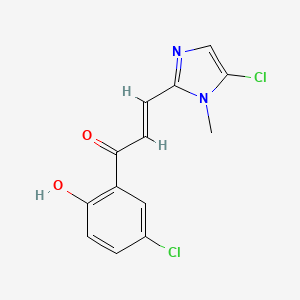![molecular formula C24H26FN3O6 B2985673 2-(2-fluorophenoxy)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate CAS No. 1351651-94-9](/img/structure/B2985673.png)
2-(2-fluorophenoxy)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluorophenoxy)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate is an intriguing compound with a multifaceted chemical structure. It's characterized by the presence of a fluorophenoxy group, a benzimidazole moiety, and a piperidine ring, offering a rich tapestry of chemical interactions and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate typically involves several key steps:
Fluorination: : Introduction of the fluorine atom onto the phenoxy group.
Benzimidazole Formation: : Cyclization reactions to form the benzimidazole ring.
Piperidine Functionalization: : Functionalization of the piperidine ring.
Coupling Reactions: : Linking the fluorophenoxy and benzimidazole-piperidine entities.
Oxalate Formation: : Reacting the compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production often leverages scalable and efficient synthetic routes:
Batch Processes: : Multiple-step synthesis in controlled environments.
Continuous Flow Synthesis: : Enables more consistent quality and higher yields.
Green Chemistry Principles: : Use of eco-friendly reagents and solvents to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
The compound undergoes various types of reactions, including:
Oxidation: : Transformation through the addition of oxygen or removal of hydrogen.
Reduction: : Addition of hydrogen or removal of oxygen.
Substitution: : Replacing a functional group with another.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in acidic or alkaline medium.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Halogenation using N-bromosuccinimide (NBS).
Major Products Formed
The reactions produce various intermediates and final products, often specific to the pathway and conditions employed.
科学的研究の応用
2-(2-fluorophenoxy)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate has diverse applications:
Chemistry: : Used as a building block in organic synthesis and drug development.
Biology: : Investigated for its potential interactions with biological targets and pathways.
Medicine: : Explored for therapeutic potential, particularly in neuropharmacology and oncology.
Industry: : Applications in the synthesis of fine chemicals and advanced materials.
作用機序
The compound exerts its effects through:
Molecular Interactions: : Binding to specific molecular targets, often receptors or enzymes.
Pathways: : Modulating biochemical pathways, potentially influencing signal transduction, gene expression, or metabolic processes.
類似化合物との比較
2-Phenoxy-1-piperidinylethanone oxalate: : Lacks the fluorine and benzimidazole modifications.
2-(2-Chlorophenoxy)-1-piperidinylethanone oxalate: : Chlorine substitution offers different reactivity and biological activity.
Its fluorinated phenoxy group and benzimidazole-piperidine core confer distinct chemical properties and potential biological activities that differentiate it from its analogs.
特性
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2.C2H2O4/c1-16-24-19-7-3-4-8-20(19)26(16)14-17-10-12-25(13-11-17)22(27)15-28-21-9-5-2-6-18(21)23;3-1(4)2(5)6/h2-9,17H,10-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSUXZHOBOBUSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCN(CC3)C(=O)COC4=CC=CC=C4F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
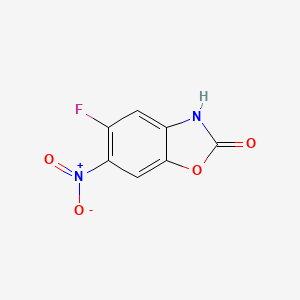
![4-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2985591.png)
![(1S)-1-[4-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2985592.png)
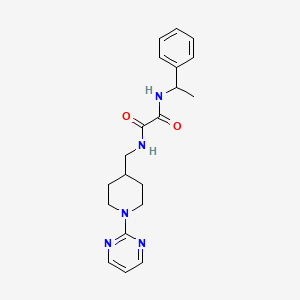
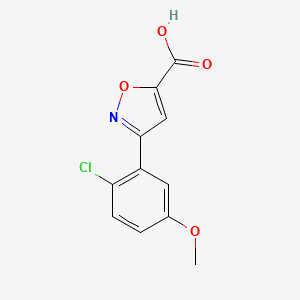
![3-(Dipropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2985597.png)
![methyl 4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2985601.png)
![(1R,3s,5S)-N-(3,5-dimethoxyphenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2985603.png)
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2985604.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-methoxyacetamide](/img/structure/B2985606.png)
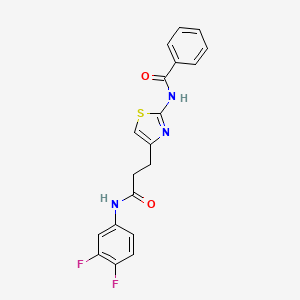
![2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2985608.png)
